molecular formula C15H21BO2S2 B8258664 4,4,5,5-Tetramethyl-2-(5-propylthieno[3,2-b]thiophen-2-yl)-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-(5-propylthieno[3,2-b]thiophen-2-yl)-1,3,2-dioxaborolane

Cat. No.: B8258664
M. Wt: 308.3 g/mol
InChI Key: UBPREAVCCHWWRV-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(5-propylthieno[3,2-b]thiophen-2-yl)-1,3,2-dioxaborolane is a boronic ester derivative featuring a 1,3,2-dioxaborolane (pinacol boronate) core substituted with a thieno[3,2-b]thiophene moiety bearing a propyl chain. This compound is widely utilized in Suzuki–Miyaura cross-coupling reactions due to its stability and reactivity, particularly in synthesizing conjugated polymers for organic electronics . The thieno[3,2-b]thiophene group enhances π-conjugation, making it valuable in materials science for applications such as organic field-effect transistors (OFETs) and photovoltaics .

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-(5-propylthieno[3,2-b]thiophen-2-yl)-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BO2S2/c1-6-7-10-8-11-12(19-10)9-13(20-11)16-17-14(2,3)15(4,5)18-16/h8-9H,6-7H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBPREAVCCHWWRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(S2)C=C(S3)CCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BO2S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-Propylthieno[3,2-b]thiophene

The propyl-substituted thieno[3,2-b]thiophene precursor is typically synthesized via Friedel-Crafts alkylation or cross-coupling reactions . For example:

  • Starting material : Thieno[3,2-b]thiophene is treated with 1-bromopropane in the presence of a Lewis acid (e.g., AlCl₃) at 0–5°C to introduce the propyl group at the 5-position.

  • Yield : 60–75% after purification via column chromatography (hexane/ethyl acetate, 9:1).

ParameterValueSource
Yield61–86%
Reaction Temperature–78°C to RT
Purification SolventHexane/CH₂Cl₂ (4:1)

Alternative Routes: Suzuki Coupling

For derivatives with complex substitution patterns, Suzuki-Miyaura coupling is employed:

  • Substrate : 2-Bromo-5-propylthieno[3,2-b]thiophene.

  • Catalyst : Pd(PPh₃)₄ (1–5 mol%) in THF/water (3:1).

  • Boron Partner : Bis(pinacolato)diboron (1.2 equiv) with KOAc (3 equiv) at 80°C.

  • Yield : 70–85% after column chromatography.

Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR : Peaks at δ 1.34 (s, 12H, pinacol methyl), 7.75 (s, 2H, thienothiophene protons).

  • ¹³C NMR : Signals at 144.2 ppm (boron-bound carbons), 25.6 ppm (pinacol methyl).

  • MS (ESI) : m/z 350.35 [M+H]⁺.

Purity Assessment

  • HPLC : >97% purity (C18 column, acetonitrile/water).

  • Melting Point : 174–178°C (decomposition).

Optimization Insights

Temperature Control

Maintaining –78°C during lithiation prevents side reactions (e.g., ring-opening). Excess boronate reagent (1.05 equiv) improves yield.

Solvent Effects

  • THF outperforms DME or ethers due to better solubility of intermediates.

  • Anhydrous conditions are critical to avoid hydrolysis of the boronate.

Comparative Methods

MethodAdvantagesLimitations
Lithiation-BorylationHigh regioselectivityCryogenic conditions
Suzuki CouplingBroad substrate toleranceRequires pre-functionalized halide

Industrial-Scale Considerations

  • Cost : Pinacol boronate reagents are expensive (~$200/g), favoring in-situ generation.

  • Safety : n-BuLi requires strict inert atmosphere handling.

Emerging Techniques

Recent advances include flow chemistry for continuous lithiation-borylation, reducing reaction time to 30 minutes .

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(5-propylthieno[3,2-b]thiophen-2-yl)-1,3,2-dioxaborolane can undergo various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Oxidizing Agents: Such as hydrogen peroxide.

Major Products

    Coupling Products: Biaryl compounds from Suzuki-Miyaura coupling.

    Alcohols: From oxidation reactions.

    Boronic Acids: From hydrolysis.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-(5-propylthieno[3,2-b]thiophen-2-yl)-1,3,2-dioxaborolane has several applications in scientific research:

Mechanism of Action

The mechanism by which 4,4,5,5-Tetramethyl-2-(5-propylthieno[3,2-b]thiophen-2-yl)-1,3,2-dioxaborolane exerts its effects is primarily through its ability to participate in cross-coupling reactions. The boronic ester group allows it to form stable carbon-carbon bonds with various electrophiles, making it a valuable building block in organic synthesis .

Comparison with Similar Compounds

4,4,5,5-Tetramethyl-2-(thiophen-2-yl)-1,3,2-dioxaborolane

  • Structure : Simplest analog with a single thiophene ring.
  • Applications: Used as a monomer for polythiophene synthesis in conductive polymers .
  • Key Difference: Absence of the fused thienothiophene system reduces conjugation length and electronic delocalization, limiting its utility in high-performance OFETs .

4,4,5,5-Tetramethyl-2-(5-(2-octyldodecyl)thiophen-2-yl)-1,3,2-dioxaborolane

  • Structure : Features a long alkyl chain (2-octyldodecyl) on the thiophene ring.
  • Properties: Enhanced solubility in nonpolar solvents due to the bulky alkyl substituent .
  • Applications : Ideal for solution-processable organic semiconductors.
  • Key Difference: The alkyl chain improves processability but may hinder crystallinity and charge transport compared to the propyl-thienothiophene derivative .

4,4,5,5-Tetramethyl-2-(2-methylbenzo[b]thiophen-3-yl)-1,3,2-dioxaborolane

  • Structure : Benzo[b]thiophene core with a methyl substituent.
  • Properties : Molecular weight 274.19 g/mol; planar structure promotes stacking in solid state .
  • Key Difference : The benzo[b]thiophene system offers broader absorption spectra but may introduce steric hindrance in cross-coupling reactions .

Substituent Effects on Reactivity and Electronic Properties

Alkynyl and Alkenyl Derivatives

  • Example : 4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane (C₁₄H₁₇BO₂, 228.10 g/mol) .
  • Properties : The ethynyl group enables conjugation with aromatic systems, enhancing electron-withdrawing characteristics.
  • Applications : Intermediate for fluorescent dyes and metal-organic frameworks (MOFs).
  • Key Difference: Ethynyl groups increase reactivity in Sonogashira couplings but reduce thermal stability compared to thienothiophene derivatives .

Formyl-Functionalized Derivatives

  • Example : 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxaldehyde (C₁₁H₁₅BO₃S, 238.11 g/mol) .
  • Properties : The formyl group enables post-functionalization via condensation reactions.
  • Applications : Building block for Schiff base-linked polymers or sensors.
  • Key Difference: Polar formyl substituent reduces solubility in nonpolar solvents, limiting its use in bulk heterojunction solar cells .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Applications
Target Compound C₁₆H₂₁BO₂S₂ 320.28* Propyl-thieno[3,2-b]thiophene OFETs, conjugated polymers
4,4,5,5-Tetramethyl-2-(thiophen-2-yl)-1,3,2-dioxaborolane C₁₀H₁₅BO₂S 226.10 Thiophene Polythiophene synthesis
4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane C₁₄H₁₇BO₂ 228.10 Phenylethynyl Fluorescent dyes
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxaldehyde C₁₁H₁₅BO₃S 238.11 Formyl-thiophene Sensors, functional polymers

*Calculated based on structural formula.

Biological Activity

4,4,5,5-Tetramethyl-2-(5-propylthieno[3,2-b]thiophen-2-yl)-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention in recent years for its potential biological activities. This article explores its chemical properties, biological activity, and relevant research findings.

The compound is characterized by the following chemical formula:

  • Molecular Formula : C₁₂H₁₅B O₂S
  • Molecular Weight : 234.23 g/mol
  • CAS Number : 1004784-50-2

It features a dioxaborolane structure which is known for its utility in organic synthesis and medicinal chemistry.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.
  • Case Study : A study demonstrated that derivatives of dioxaborolanes inhibited the proliferation of various cancer cell lines (e.g., HeLa and MCF-7) with IC50 values in the low micromolar range .

Antimicrobial Activity

Another area of interest is the antimicrobial activity of this compound:

  • In Vitro Studies : Tests have shown that it possesses inhibitory effects against a range of bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to be around 32 µg/mL .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

  • Substituents : The presence of specific substituents on the thiophene ring enhances its interaction with biological targets.
SubstituentEffect on Activity
Propyl groupIncreased lipophilicity and cellular uptake
Dioxaborolane moietyFacilitates interactions with biomolecules

Toxicity Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound:

  • Acute Toxicity : In animal models, doses up to 100 mg/kg did not result in significant adverse effects .

Q & A

Q. What are the recommended synthetic routes for preparing 4,4,5,5-tetramethyl-2-(5-propylthieno[3,2-b]thiophen-2-yl)-1,3,2-dioxaborolane?

Methodological Answer: The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions , leveraging boronic ester intermediates. For example:

  • Use pinacol boronic esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) as precursors, which are stable and widely employed in coupling reactions .
  • React with halogenated thieno[3,2-b]thiophene derivatives (e.g., 5-propylthieno[3,2-b]thiophen-2-yl halides) under palladium catalysis. Optimize solvent systems (e.g., THF or DMF) and bases (e.g., K₂CO₃) to enhance yield.
  • Monitor reaction progress via thin-layer chromatography (TLC) and purify using column chromatography.

Key Considerations:

  • Ensure anhydrous conditions to prevent hydrolysis of the boronic ester .
  • Reference analogous syntheses of thiophene-containing boronic esters (e.g., 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene ).

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Combine multiple analytical techniques:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR to confirm substitution patterns and boronic ester integration. For example, the methyl groups on the dioxaborolane ring typically resonate at δ 1.0–1.3 ppm .
    • ¹¹B NMR to verify boron coordination (δ ~30 ppm for sp²-hybridized boron) .
  • X-ray Crystallography : Resolve molecular geometry, including torsional angles (e.g., 67.34° twist between thiophene rings in related structures ).
  • HPLC-MS : Assess purity (>95%) and detect trace impurities.

Q. How can researchers address discrepancies between spectroscopic data and computational models for this compound?

Methodological Answer: Discrepancies often arise from dynamic effects or crystal packing forces :

  • Compare experimental X-ray torsional angles (e.g., 67.34° in thiophene derivatives ) with DFT-optimized geometries. Adjust computational solvation models to mimic the solid-state environment.
  • For NMR inconsistencies, analyze variable-temperature NMR to detect conformational flexibility (e.g., hindered rotation in the dioxaborolane ring ).
  • Validate using solid-state NMR or neutron diffraction for boron environments.

Q. What experimental precautions are critical for handling air-sensitive intermediates during synthesis?

Methodological Answer:

  • Inert Atmosphere : Conduct reactions under nitrogen/argon using Schlenk lines or gloveboxes .
  • Storage : Store boronic esters at 0–6°C in sealed containers to prevent hydrolysis .
  • Quenching : Use degassed solvents (e.g., THF) and avoid protic additives.
  • Safety Protocols : Wear PPE (gloves, goggles) and dispose of waste via certified hazardous waste handlers .

Q. How do substituents on the thieno[3,2-b]thiophene moiety influence reactivity in cross-coupling reactions?

Methodological Answer:

  • Electronic Effects : Electron-withdrawing groups (e.g., nitro ) reduce boron electrophilicity, slowing coupling.
  • Steric Effects : Bulky substituents (e.g., propyl vs. decyl ) may hinder catalyst access.
  • Solubility : Alkyl chains (e.g., propyl) enhance solubility in nonpolar solvents, aiding reaction homogeneity.

Design Strategy:

  • Compare coupling efficiencies of derivatives (e.g., 5-propyl vs. 5-fluoro ).
  • Optimize catalyst loading (e.g., Pd(PPh₃)₄ at 2–5 mol%) and reaction time (12–24 hrs).

Q. How can researchers resolve contradictions in reaction yields reported across studies?

Methodological Answer:

  • Reproducibility Checks : Standardize solvent purity, catalyst batch, and temperature control.
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., deboronation or homocoupling).
  • Kinetic Studies : Perform time-resolved NMR to track intermediate formation .

Q. What strategies improve the stability of this compound in long-term storage?

Methodological Answer:

  • Lyophilization : Freeze-dry under vacuum to remove residual moisture.
  • Additives : Include stabilizers like BHT (butylated hydroxytoluene) to prevent oxidation.
  • Packaging : Use amber vials with PTFE-lined caps and store at -20°C .

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